molecular formula C20H20N2O5S2 B2770457 N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]NAPHTHALENE-1-SULFONAMIDE CAS No. 853744-75-9

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]NAPHTHALENE-1-SULFONAMIDE

Cat. No.: B2770457
CAS No.: 853744-75-9
M. Wt: 432.51
InChI Key: WRXGGDKWCUKPCG-UHFFFAOYSA-N
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Description

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]NAPHTHALENE-1-SULFONAMIDE is a complex organic compound that features both morpholine and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]NAPHTHALENE-1-SULFONAMIDE typically involves the reaction of 4-(morpholine-4-sulfonyl)aniline with naphthalene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]NAPHTHALENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]NAPHTHALENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]NAPHTHALENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]NAPHTHALENE-1-SULFONAMIDE is unique due to its combination of morpholine and naphthalene sulfonamide moieties. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c23-28(24,20-7-3-5-16-4-1-2-6-19(16)20)21-17-8-10-18(11-9-17)29(25,26)22-12-14-27-15-13-22/h1-11,21H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXGGDKWCUKPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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